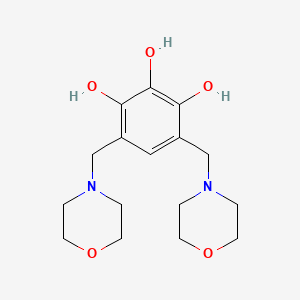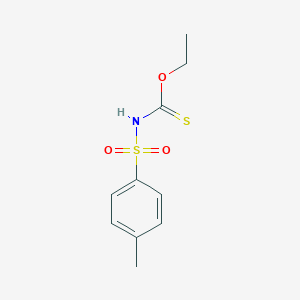![molecular formula C16H17Cl2NO4S B8046266 1-[5-Chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid](/img/structure/B8046266.png)
1-[5-Chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “1-[5-Chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1-[5-Chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-[5-Chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting material. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学研究应用
1-[5-Chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of 1-[5-Chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 1-[5-Chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid can be identified using structural similarity searches in databases like PubChem. These compounds may share similar chemical structures and properties, but differ in their specific functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that distinguish it from other similar compounds. This may include differences in reactivity, biological activity, or physical properties.
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique chemical properties and diverse applications make it a valuable subject of study for chemists, biologists, medical researchers, and industrial scientists. Further research and development are needed to fully explore and harness the potential of this compound.
属性
IUPAC Name |
1-[5-chloro-2-(4-chlorophenoxy)anilino]butane-1-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO4S/c1-2-3-16(24(20,21)22)19-14-10-12(18)6-9-15(14)23-13-7-4-11(17)5-8-13/h4-10,16,19H,2-3H2,1H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLENSMYSTIREGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(NC1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(NC1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[bis(butylsulfanyl)methylidene]methanesulfonamide](/img/structure/B8046187.png)
![5-Chloro-2-(4-pyrrolidin-1-ylpyridin-1-ium-1-yl)-[1,3]thiazolo[5,4-d][1,3]thiazole;chloride](/img/structure/B8046193.png)
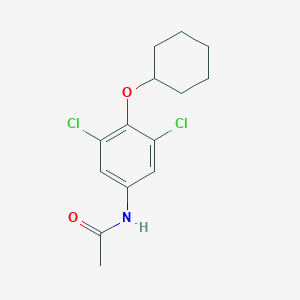
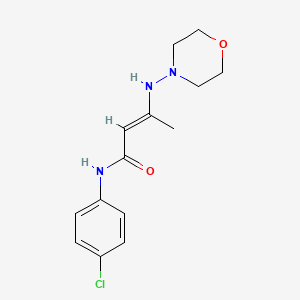
![N-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B8046212.png)
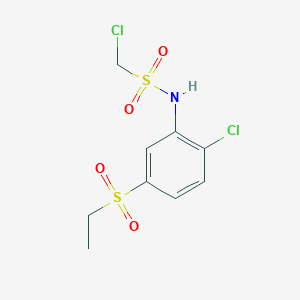
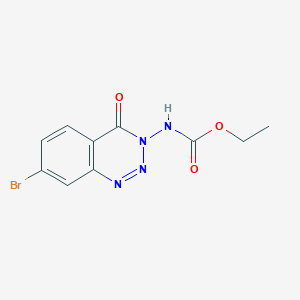
![(2E)-N-(2,4-dimethylphenyl)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanamide](/img/structure/B8046245.png)
![N-[3-(N-ethyl-3-methylanilino)propyl]benzenesulfonamide](/img/structure/B8046253.png)
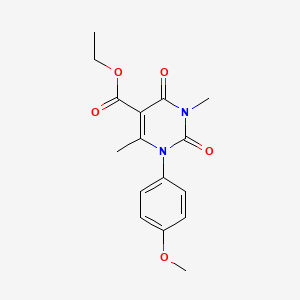
![N-[3-[(2-oxoazepan-1-yl)amino]phenyl]acetamide](/img/structure/B8046264.png)
![5-[4-(Trifluoromethyl)phenyl]-1,2,4-dithiazol-3-one](/img/structure/B8046267.png)
